

An In-depth Technical Guide to the Photochemical Properties of Drometrizole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Drometrizole

Cat. No.: B141654

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drometrizole, a benzotriazole-based ultraviolet (UV) absorber, is a critical component in the formulation of sunscreens and the stabilization of plastics against photodegradation. Its efficacy is rooted in its unique photochemical properties, primarily its strong absorption in the UV spectrum and its remarkable photostability. This technical guide provides a comprehensive overview of the photochemical characteristics of **drometrizole**, including its UV absorption and emission profiles, the mechanism of its photostability, and its potential photodegradation pathways. Detailed experimental protocols for the characterization of these properties are also presented to facilitate further research and application in drug development and materials science.

Introduction

Drometrizole, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol, is a member of the hydroxyphenyl benzotriazole class of UV absorbers.^{[1][2]} Its molecular structure is specifically designed to dissipate harmful UV radiation as thermal energy, thereby protecting various materials from light-induced damage.^{[2][3]} This guide delves into the core photochemical principles that govern the function of **drometrizole**, providing quantitative data where available and outlining methodologies for its comprehensive analysis.

Photochemical and Photophysical Properties

The interaction of **drometrizole** with UV radiation is characterized by its absorption and subsequent energy dissipation pathways.

UV-Visible Absorption

Drometrizole exhibits strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum, which is fundamental to its function as a UV filter.^[4] The absorption spectrum is characterized by multiple absorption maxima. In ethanol, these peaks are observed at approximately 243 nm, 298 nm, and 340 nm.

Table 1: UV Absorption Maxima of **Drometrizole** in Ethanol

Wavelength (λ_{max})	Spectral Region
~243 nm	UV-C
~298 nm	UV-B
~340 nm	UV-A

Source: Final Report on the Safety Assessment of **Drometrizole**

Fluorescence Emission

While **drometrizole** is a strong absorber of UV radiation, it is a very weak fluorophore. This is a crucial characteristic for a UV absorber, as the absorbed energy is primarily dissipated through non-radiative pathways, minimizing the generation of potentially harmful reactive species. The low fluorescence quantum yield is a direct consequence of the highly efficient energy dissipation mechanism discussed in the following section. Studies on structurally related 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers have shown that the benzotriazole moiety significantly reduces the fluorescence quantum yields of the parent fluorophores.

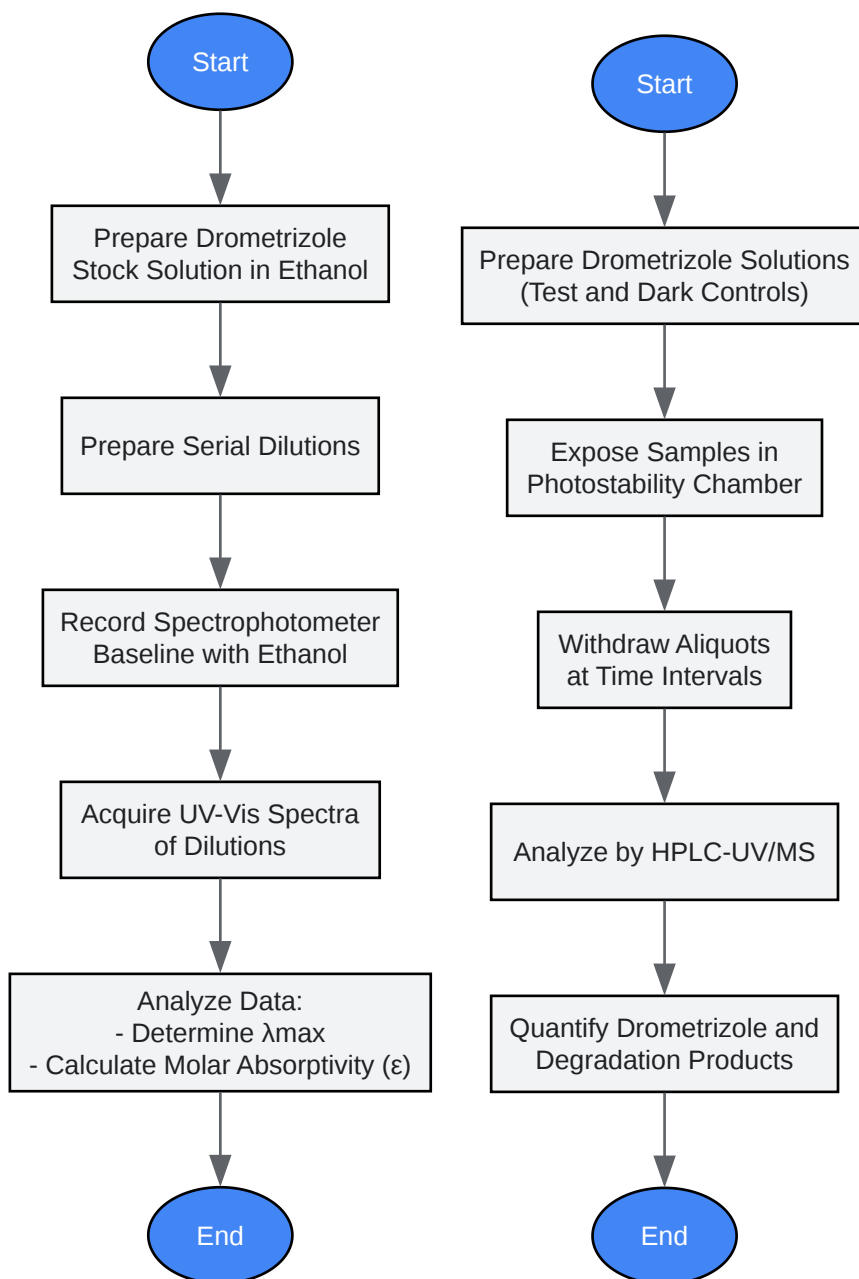
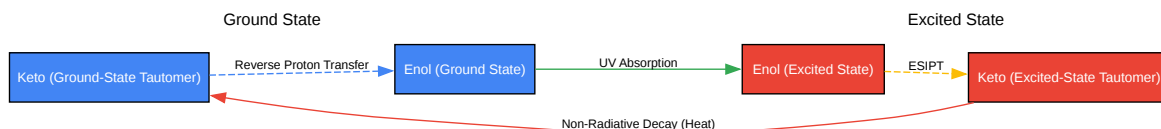
Photostability and Mechanism of Action

Drometrizole is renowned for its exceptional photostability, a critical attribute for any effective UV absorber. This stability is conferred by an ultrafast and highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).

The ESIPT mechanism in **drometrizole** can be described as a four-stage cycle:

- **UV Absorption (Excitation):** The molecule absorbs a UV photon, transitioning from its ground electronic state (enol form) to an excited electronic state.
- **Excited-State Intramolecular Proton Transfer (ESIPT):** In the excited state, a proton is rapidly transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an excited-state keto tautomer. This process is extremely fast, occurring on a femtosecond to picosecond timescale.
- **Non-Radiative Decay:** The excited keto tautomer undergoes rapid internal conversion to its ground state, dissipating the absorbed energy as heat.
- **Reverse Proton Transfer:** In the ground state, the proton is transferred back to the phenolic oxygen, regenerating the original enol form of the molecule, ready to absorb another UV photon.

This rapid and reversible cycle allows for the efficient dissipation of UV energy with minimal chemical degradation of the **drometrizole** molecule.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Drometrizole trisiloxane | C₂₄H₃₉N₃O₃Si₃ | CID 9848888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drometrizole | 2440-22-4 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Photochemical Properties of Drometrizole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141654#photochemical-properties-of-drometrizole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com